4-[[1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]pentanoic acid
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Overview
Description
4-[[1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]pentanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a dichlorobenzoyl group, and a pentanoic acid moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]pentanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorobenzoyl group is then introduced via acylation reactions, often using reagents such as dichlorobenzoyl chloride. The final step involves the coupling of the pyrrolidine derivative with pentanoic acid, which can be facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[[1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]pentanoic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[[1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]butanoic acid
- 4-[[1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]hexanoic acid
- 4-[[1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]propanoic acid
Uniqueness
Compared to similar compounds, 4-[[1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]pentanoic acid stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity. Its longer carbon chain in the pentanoic acid moiety can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
4-[[1-(3,5-dichlorobenzoyl)pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O4/c1-10(4-5-15(22)23)20-16(24)14-3-2-6-21(14)17(25)11-7-12(18)9-13(19)8-11/h7-10,14H,2-6H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGPDOJTFVMEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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